2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine
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Description
2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Properties and Applications
- One Pot Synthesis of Low-Cost Emitters: Imidazo[1,5-a]pyridine derivatives, closely related to the specified chemical, exhibit significant optical properties. They show notable Stokes' shift ranges and quantum yields, suggesting potential in low-cost luminescent materials (Volpi et al., 2017).
Biological Activity and Chemotherapy Applications
- Novel Selenylated Imidazo[1,2-a]pyridines in Breast Cancer: A series of selenylated imidazo[1,2-a]pyridines demonstrated promising activity against breast cancer cells. These compounds, including ones with methoxyphenyl substituents, showed high cytotoxicity and potential as antiproliferative agents (Almeida et al., 2018).
Chemical Synthesis and Material Science Applications
- Synthesis of Imidazo[1,2-a]pyridines: Research on the synthesis of various imidazo[1,2-a]pyridine derivatives, which may include similar structures to the chemical , indicates their potential in material science and chemical synthesis (Mohan et al., 2013).
Properties
IUPAC Name |
[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-5-3-7-18-22-17(14-25(15)18)20(26)24-9-4-6-16(13-24)19-21-8-10-23(19)11-12-27-2/h3,5,7-8,10,14,16H,4,6,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKYNTIEDGFSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3CCCC(C3)C4=NC=CN4CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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